2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride
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Overview
Description
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly influenced by the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyl-thiazol-2-yl)-hydrazine hydrochloride
- 4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is unique due to its specific structural features and the potential range of biological activities it exhibits. Its combination of the thiazole ring with the phenyl and ethylamine groups may confer distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWWOZXJJXGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583267 |
Source
|
Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124534-88-9 |
Source
|
Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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